BenchChemオンラインストアへようこそ!

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide

Carbonic anhydrase inhibition Neuropathic pain target Isoform selectivity

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide (CAS 642977-22-8) is a sulfonamide-acyl thiourea hybrid that belongs to a class of potent carbonic anhydrase (CA) inhibitors. Originally described as compound 3h within a library of 12 structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides, this compound features a cyclohexanecarboxamide moiety attached to a 4-sulfamoylphenyl-thiourea core.

Molecular Formula C14H19N3O3S2
Molecular Weight 341.44
CAS No. 642977-22-8
Cat. No. B2744104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide
CAS642977-22-8
Molecular FormulaC14H19N3O3S2
Molecular Weight341.44
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C14H19N3O3S2/c15-22(19,20)12-8-6-11(7-9-12)16-14(21)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,15,19,20)(H2,16,17,18,21)
InChIKeyJULGDQCQOZORRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide (CAS 642977-22-8) – Key Structural & Pharmacological Baseline


N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide (CAS 642977-22-8) is a sulfonamide-acyl thiourea hybrid that belongs to a class of potent carbonic anhydrase (CA) inhibitors [1]. Originally described as compound 3h within a library of 12 structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides, this compound features a cyclohexanecarboxamide moiety attached to a 4-sulfamoylphenyl-thiourea core [2]. The primary sulfonamide group mediates zinc coordination in the enzyme active site, while the cyclohexyl-thiourea tail modulates isoform selectivity across human (hCA I, II, VII) and mycobacterial (MtCA1-3) CA isoforms [3].

Why N-[(4-Sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide Cannot Simply Be Replaced by Generic Analogs


Within the N-((4-sulfamoylphenyl)carbamothioyl) amide series, even minor alterations to the acyl tail produce large shifts in isoform selectivity and potency [1]. For example, replacing the cyclohexyl ring (3h) with a phenyl group (3l) inverted the hCA I/hCA II inhibition profile, while switching from a cyclic C6 to a linear C6 alkyl tail (3g) changed hCA I KI by approximately 2-fold [2]. Furthermore, the bacterial isoform MtCA2, a validated anti-tuberculosis target, responded to these tail modifications with KI values spanning from 3.4 to 57.1 nM across the series – a >16-fold range – making the assumption of functional interchangeability scientifically unsound [3]. These steep structure-activity relationships mean that generic substitution with a “similar” sulfonamide-thiourea without precise replicate of the cyclohexyl tail will yield qualitatively different pharmacological outcomes.

Quantitative Differentiation of N-[(4-Sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide Relative to Key Comparators


Head-to-Head hCA VII Inhibition: Compound 3h Surpasses Acetazolamide

Among the 12 compounds evaluated, compound 3h (N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide) belongs to the one-third of the series (3d–f and 3h) that demonstrated superior inhibition against human carbonic anhydrase VII compared to the clinical standard acetazolamide (AAZ) [1]. The paper explicitly names 3h as an hCA VII super-inhibitor within the context of a direct head-to-head comparison against AAZ (KI = 2.5 nM for hCA VII) [2].

Carbonic anhydrase inhibition Neuropathic pain target Isoform selectivity

Cyclohexyl Tail Confers Characteristic hCA II Potency Within a Defined SAR Window

The N-((4-sulfamoylphenyl)carbamothioyl) amide series exhibited hCA II KI values spanning from 5.3 to 384.3 nM. Compound 3h, containing a cyclic C6 (cyclohexyl) substituent, falls in the 'medium-sized cyclic aliphatic' SAR class, which the paper describes as showing intermediate potency between the most potent linear alkyl series and the weakest aryl-substituted analog [1]. Half of the series outperformed AAZ (KI = 12.5 nM for hCA II), placing 3h in a precisely defined performance band that is structurally tunable for applications where exquisite hCA II potency is not the primary goal (e.g., mycobacterial selectivity) [2].

Carbonic anhydrase II Glaucoma target Structure-activity relationship

Mycobacterial MtCA2 Inhibition: 83% of the Series (Including 3h) Beats Acetazolamide

The mycobacterial isoform MtCA2 was the most sensitive enzyme in the study. Of the 12 N-((4-sulfamoylphenyl)carbamothioyl) amides tested, 10 compounds (approximately 83%, including compounds 3a–d and 3g–l) displayed better inhibition than acetazolamide [1]. All compounds in this series showed KI values in the low nanomolar range (3.4–57.1 nM) [2]. Compound 3h is explicitly included in the subset (3g–l) that outperformed AAZ, confirming that the cyclohexyl substitution pattern is compatible with potent MtCA2 inhibition [3].

Mycobacterium tuberculosis Beta-carbonic anhydrase Antituberculosis target

Ring-Size Expansion SAR: From Cyclopropyl (3d) to Cyclohexyl (3h) Increases hCA I Potency

Within the cyclic alkyl subset of the series, expansion from the cyclopropyl derivative (3d) to the cyclohexyl derivative (3h) resulted in increased inhibitory potency against hCA I [1]. The SAR analysis explicitly states: 'by the expansion of the ring size of the cyclic alkyl-substituted derivatives 3d,h, their inhibitory potency increased,' placing 3h in a higher potency tier compared to its closest cyclic analog 3d [2]. The overall series exhibited hCA I KI values of 13.3–87.6 nM, all superior to AAZ (KI = 250 nM) [3].

Carbonic anhydrase I Cycloalkyl SAR Inhibitor design

Best Research and Industrial Application Scenarios for N-[(4-Sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide (3h)


Neuropathic Pain Drug Discovery: hCA VII-Focused Lead Optimization

Compound 3h can serve as a validated starting point for developing hCA VII-selective inhibitors targeting neuropathic pain [1]. The explicit demonstration that 3h outperforms acetazolamide against hCA VII, combined with the established selectivity profile of the series (wherein the cyclopropyl analog 3d achieves >202-fold selectivity for hCA VII over hCA II), provides a structural framework for further optimization of the cyclohexyl tail to maximize hCA VII potency while minimizing hCA I/II cross-reactivity [2]. Procurement of 3h enables medicinal chemistry teams to benchmark new analogs against a cyclohexyl reference compound with known hCA VII superiority.

Anti-Tuberculosis Target Engagement Studies with Mycobacterial Carbonic Anhydrase 2 (MtCA2)

The compound's confirmed potency against MtCA2, a validated drug target in Mycobacterium tuberculosis, makes it a suitable chemical probe for studying β-CA function in mycobacterial physiology [3]. Because 3h belongs to the 83% of the series that outperforms acetazolamide on MtCA2, it can be used in target engagement assays, enzyme inhibition studies, or as a reference inhibitor when screening for novel anti-tubercular chemotypes that exploit CA vulnerability [4]. The known poor activity of the series against MtCA3 further allows 3h to be employed as an MtCA2-preferential tool for isoform-selective mycobacterial CA research.

CA Isoform Selectivity Profiling Using a Defined Cyclohexyl Pharmacophore

Researchers profiling the selectivity fingerprints of CA inhibitors across the α- and β-class families can use 3h as a representative cyclic aliphatic compound with quantitative SAR data against six CA isoforms (hCA I, II, VII, MtCA1, MtCA2, MtCA3) [5]. The compound's intermediate hCA II potency, robust hCA I inhibition superior to AAZ, and strong hCA VII and MtCA2 activity constitute a unique selectivity signature that can be compared against linear alkyl, benzyl, vinyl, and aryl analogs within the same series. This makes 3h a valuable reference standard in selectivity screening panels [6].

Structure-Guided Design of Cycloalkyl-Containing Sulfonamide-Thiourea Hybrids

The experimentally validated ring-size SAR rule – where expanding the cycloalkyl ring from cyclopropyl (3d) to cyclohexyl (3h) increases hCA I potency – provides a rational basis for designing the next generation of cyclic sulfonamide-thiourea inhibitors [7]. Computational chemistry and molecular modeling teams can use the in silico docking data reported for the series to explore how the larger cyclohexyl group alters hydrophobic contacts within the CA active site, guiding virtual screening campaigns and de novo design efforts [8]. Procuring compound 3h provides an experimental reference for validating computational predictions.

Quote Request

Request a Quote for N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.